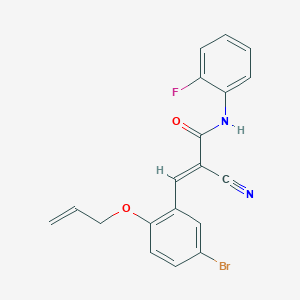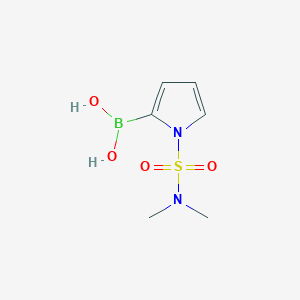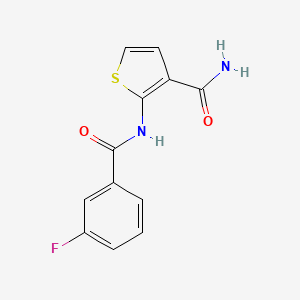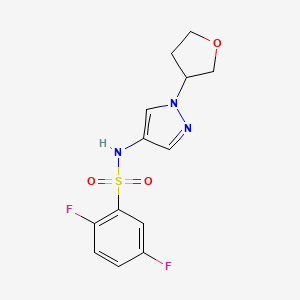
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD73954, and it has been synthesized using various methods. In
Mécanisme D'action
BRD73954 acts as a selective inhibitor of BRD4 by binding to its bromodomain. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting the bromodomain of BRD4, BRD73954 prevents the recruitment of transcriptional machinery, leading to the downregulation of its target genes.
Biochemical and Physiological Effects
BRD73954 has been shown to have various biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, apoptosis, and inflammation. In cancer cells, BRD73954 has been shown to induce cell cycle arrest and inhibit cell proliferation. In addition, BRD73954 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BRD73954 in lab experiments is its selectivity for BRD4, making it a useful tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD73954 is its low solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, the synthesis of BRD73954 can be challenging and time-consuming, making it difficult to obtain large quantities for use in lab experiments.
Orientations Futures
There are various future directions for the use of BRD73954 in scientific research. One potential future direction is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective therapeutic agents for the treatment of various diseases, including cancer. Another future direction is the use of BRD73954 in combination with other therapeutic agents to enhance their efficacy and reduce their side effects. Finally, the use of BRD73954 in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, which could inform its potential use in clinical trials.
Méthodes De Synthèse
BRD73954 can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, bromination, and Heck coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, 5-bromo-2-prop-2-enoxyphenyl boronic acid and 2-cyano-N-(2-fluorophenyl)prop-2-enamide are reacted in the presence of a palladium catalyst to form BRD73954. The bromination method involves the reaction of 5-prop-2-enoxyaniline with N-bromosuccinimide to form 5-bromo-2-prop-2-enoxyaniline, which is then reacted with 2-cyano-N-(2-fluorophenyl)prop-2-enamide to form BRD73954. The Heck coupling reaction involves the reaction of 5-bromo-2-prop-2-enoxyaniline and 2-cyano-N-(2-fluorophenyl)prop-2-enamide in the presence of a palladium catalyst to form BRD73954.
Applications De Recherche Scientifique
BRD73954 has various scientific research applications, including its use as a chemical probe for studying bromodomain-containing proteins, particularly BRD4. BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer. BRD73954 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of its target genes. This makes BRD73954 a potential therapeutic agent for the treatment of various diseases, including cancer.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWJSDIGDPRWJL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)
![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)
![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)


